Enhanced AKR1C3 Inhibitory Potency: A 6.25-Fold Improvement Over Class Average
This compound demonstrates a significantly higher potency for inhibiting the aldo-keto reductase enzyme AKR1C3 compared to the average for the morpholino(phenylpiperazin-1-yl)methanone class. In a direct enzymatic assay, the compound exhibited an IC50 value of 16 nM, which is approximately 6.25-fold more potent than the class average IC50 of ~100 nM for this series [1][2].
| Evidence Dimension | AKR1C3 Enzyme Inhibition |
|---|---|
| Target Compound Data | IC50 = 16 nM |
| Comparator Or Baseline | Morpholino(phenylpiperazin-1-yl)methanone class average IC50 = 100 nM |
| Quantified Difference | 6.25-fold more potent |
| Conditions | Fluorometric analysis of C-terminal His-tagged AKR1C3 expressed in E. coli, 10-minute incubation [1]. |
Why This Matters
This enhanced potency indicates that the 2-fluorophenyl substituent provides a specific binding advantage, making this compound a preferred candidate for research on AKR1C3-related cancers and hormone-dependent diseases.
- [1] BindingDB. (n.d.). CHEMBL1475833: Inhibition of C-terminal His tagged AKR1C3. BDBM50625329. View Source
- [2] Flanagan, J. U., Atwell, G. J., Heinrich, D. M., Brooke, D. G., Silva, S., Rigoreau, L. J., ... & Denny, W. A. (2014). Morpholylureas are a new class of potent and selective inhibitors of the type 5 17-β-hydroxysteroid dehydrogenase (AKR1C3). Bioorganic & Medicinal Chemistry, 22(3), 967-977. View Source
